![molecular formula C20H19NO4S2 B381939 (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 303217-71-2](/img/structure/B381939.png)
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
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Description
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C20H19NO4S2 and its molecular weight is 401.5g/mol. The purity is usually 95%.
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Scientific Research Applications
Biological Activities and Synthetic Approaches
Interdisciplinary Significance
The compound is part of the thiazolidine class, bridging organic synthesis with medicinal chemistry. Thiazolidines are heterocyclic compounds characterized by a five-membered ring containing sulfur and nitrogen, known for their pharmacological properties. The sulfur component particularly enhances their biological activities, making them valuable in the synthesis of organic combinations with potential anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant properties (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).
Synthesis and Applications
The synthesis of thiazolidine derivatives, including the compound of interest, involves various approaches like multicomponent reactions, click reactions, nano-catalysis, and green chemistry. These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity. Thiazolidine derivatives are noteworthy for their diverse therapeutic and pharmaceutical activities, used in probe design for various biological targets. The review highlights the importance of green synthesis approaches for these compounds, promoting atom economy, cleaner reaction profiles, and catalyst recovery (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).
Pharmacological Significance
Versatile Biological Potential
The compound and its class exhibit a wide spectrum of biological activities, making them subjects of intensive research for developing new drug candidates. Their role in medicinal chemistry is underscored by their potential to act against various diseases, facilitated by their chemical structure that allows for extensive modification (ArunlalV., Vandana, & Biju, 2015).
properties
IUPAC Name |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S2/c1-4-25-15-8-6-14(7-9-15)21-19(22)18(27-20(21)26)12-13-5-10-16(23-2)17(11-13)24-3/h5-12H,4H2,1-3H3/b18-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDHHBCBPXSYHO-PDGQHHTCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.